2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPONTAHFCCNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-phenoxypyridine-3-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxy-5-trifluoromethyl-pyridine-2-carbonitrile
- 2-Hydroxy-5-trifluoromethylpyridine
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]
Uniqueness
2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds.
Biological Activity
2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS Number: 338964-52-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and herbicidal properties, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 340.3 g/mol. The structural characteristics include a pyridine ring substituted with both phenoxy and trifluoromethyl groups, which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Activity : Research indicated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with mechanisms involving the disruption of mitochondrial function and induction of oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing 2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile?
A widely used method involves the condensation of α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives under basic conditions. For example, trifluoromethylpyridine precursors can be fluorinated using anhydrous potassium fluoride in sulfolane to introduce the trifluoromethyl group . Alternative routes include nucleophilic aromatic substitution (SNAr) on halogenated pyridine intermediates, leveraging the electron-withdrawing effect of the nitrile group to activate the ring .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography to resolve bond angles (e.g., β = 97.829° in monoclinic crystal systems) and confirm substituent positioning .
- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., ESI-MS m/z 369.9788 for trifluoromethylpyridine derivatives) .
- Multinuclear NMR (¹⁹F and ¹³C) to identify trifluoromethyl (-CF₃) and phenoxy group environments .
Q. How can researchers ensure purity during synthesis?
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile. HPLC with UV detection (≥98% purity) is recommended for final validation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
The -CF₃ group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring. This facilitates palladium-catalyzed C-H arylation or Suzuki-Miyaura coupling at the 5-position. Computational studies (DFT) suggest that the meta-directing effect of -CF₃ dominates over steric hindrance from the phenoxy group .
Q. How can reaction byproducts be minimized during fluorination steps?
Byproduct formation (e.g., dehalogenation or ring-opening) is mitigated by:
- Using anhydrous potassium fluoride in sulfolane at controlled temperatures (80–100°C) to avoid hydrolysis .
- Optimizing stoichiometry (KF:substrate ratio ≥2:1) to favor nucleophilic displacement over elimination .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) using fluorescence-based protocols.
- Cellular viability assays (MTT or ATP-luciferase) to assess cytotoxicity in cancer cell lines .
- SAR studies comparing analogs with varied substituents (e.g., replacing phenoxy with methoxy) to identify critical pharmacophores .
Q. How do structural modifications impact bioactivity?
- Replacing the nitrile (-CN) with a carboxylic acid (-COOH) reduces membrane permeability but enhances water solubility.
- Substituting the 3-(trifluoromethyl)phenyl group with chlorophenyl decreases metabolic stability in hepatic microsome assays .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields?
Conflicting yields (e.g., 60% vs. 85% for fluorination steps) may arise from differences in solvent purity or catalyst aging. Reproducibility requires:
- Strict control of reaction atmosphere (argon vs. nitrogen).
- Validation of starting material quality via TLC or GC-MS .
Q. What strategies resolve conflicting bioactivity data across studies?
- Normalize assay conditions (e.g., cell line passage number, serum concentration).
- Use orthogonal assays (e.g., SPR and ITC for binding affinity) to confirm target engagement .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Use PPE (nitrile gloves, safety goggles) due to potential irritancy.
- Store in amber vials at 4°C to prevent photodegradation.
- Follow hazard codes P210 (avoid ignition sources) and P201 (pre-use instructions) .
Crystallography and Conformational Analysis
Q. How does crystal packing influence its reactivity?
X-ray data (e.g., monoclinic P21/n symmetry) reveal intermolecular π-π stacking between pyridine rings (3.5 Å spacing), which stabilizes the solid-state structure but may reduce solubility. Torsional angles (e.g., N1—C1—C2—C3 = 118.64°) indicate restricted rotation, favoring planar conformations in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
